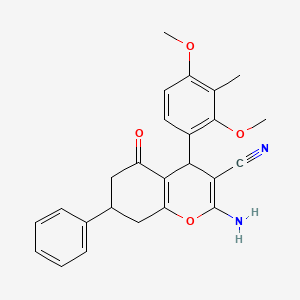
bis(2-fluorophenyl) (4-methylphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluorophenyl) (4-methylphenyl)amidophosphate, commonly known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFMP is a type of organophosphate compound that has been synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of BFMP is not fully understood. However, studies have suggested that BFMP inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE activity, BFMP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This overstimulation leads to the death of pests and cancer cells.
Biochemical and Physiological Effects:
BFMP has been found to have both biochemical and physiological effects. Biochemically, BFMP inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. Physiologically, BFMP has been found to cause convulsions, respiratory failure, and death in pests. In cancer cells, BFMP induces apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFMP has several advantages for lab experiments. Firstly, it is relatively simple and cost-effective to synthesize. Secondly, it has a high yield, making it an attractive option for researchers who require large quantities of BFMP. However, BFMP has some limitations for lab experiments. Firstly, it is highly toxic and can be dangerous to handle. Secondly, its mechanism of action is not fully understood, making it challenging to predict its effects accurately.
Direcciones Futuras
There are several future directions for BFMP research. Firstly, more studies are needed to understand the mechanism of action of BFMP fully. Secondly, there is a need for further research on the potential applications of BFMP in cancer therapy. Thirdly, researchers should explore the possibility of developing safer and less toxic alternatives to BFMP for pest control.
Conclusion:
BFMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to be effective in controlling pests and inducing apoptosis in cancer cells. However, it is highly toxic and can be dangerous to handle. Further research is needed to understand its mechanism of action fully and explore its potential applications.
Métodos De Síntesis
BFMP is synthesized through a specific method that involves the reaction between 2-fluoroaniline, p-toluidine, and phosphorus oxychloride. The reaction produces BFMP as a white solid with a yield of 85%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers who require BFMP for their experiments.
Aplicaciones Científicas De Investigación
BFMP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of BFMP is in the development of pesticides. BFMP has been found to be effective in controlling pests such as aphids, whiteflies, and spider mites. Additionally, BFMP has shown potential in the treatment of cancer. Studies have indicated that BFMP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2NO3P/c1-14-10-12-15(13-11-14)22-26(23,24-18-8-4-2-6-16(18)20)25-19-9-5-3-7-17(19)21/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGXGLMAKDLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)


![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
